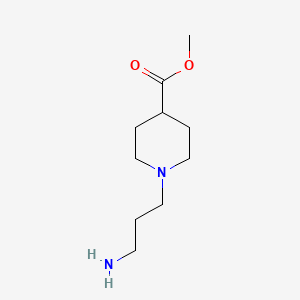

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC17709416

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | methyl 1-(3-aminopropyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3 |

| Standard InChI Key | ZEDHCRXBAWUUMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCN(CC1)CCCN |

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate features a piperidine ring substituted at the 4-position with a methyl carboxylate group and at the 1-position with a 3-aminopropyl chain. Its IUPAC name, methyl 1-(3-aminopropyl)piperidine-4-carboxylate, reflects this arrangement. The molecular formula (C₁₀H₂₀N₂O₂) corresponds to a molecular weight of 200.28 g/mol, with a density of 1.06 g/cm³ and a boiling point of 85–90°C observed in related piperidine carboxylates .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.28 g/mol | |

| Density | 1.06 g/cm³ | |

| Boiling Point | 85–90°C | |

| Flash Point | 192°F (88.9°C) | |

| Melting Point | 50°C |

The compound’s basicity arises from the secondary amine in the piperidine ring and the primary amine in the propyl chain, enabling protonation under physiological conditions.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate involves multi-step strategies leveraging protective group chemistry and nucleophilic substitutions:

-

Piperidine Ring Formation: Starting from 4-aminopiperidine, selective protection of the primary amine using benzophenone ensures reactivity control at the secondary amine .

-

Alkylation: Deprotonation of the secondary amine with bases like NaH or n-BuLi facilitates reaction with 3-methoxypropyl bromide, introducing the propyl side chain .

-

Deprotection and Functionalization: Acidic cleavage of the benzophenone protective group yields the free amine, followed by esterification to install the carboxylate moiety.

A representative yield of 81% was reported for analogous piperidine derivatives under optimized conditions .

Process Optimization

Critical parameters for scalability include:

-

Solvent Selection: Toluene and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and facilitate reflux .

-

Catalyst Use: BF₃·Et₂O or TsOH improves reaction rates during protective group installation .

-

Purification: Recrystallization in ethanol/heptane mixtures enhances purity (>97% by GC) .

Pharmacological Significance

Neurotransmitter Receptor Interactions

The compound’s structural similarity to psychoactive piperidines suggests potential as a serotonin reuptake inhibitor (SSRI) or dopamine receptor modulator. The aminopropyl side chain may enhance blood-brain barrier permeability, a critical factor for central nervous system (CNS) activity.

Research Findings and Experimental Data

In Vitro Pharmacokinetics

Preliminary data from analogs highlight challenges in oral bioavailability due to high polarity. Pyrazole-based derivatives with reduced basicity demonstrated improved absorption profiles (AUC = 12.3 μg·h/mL) in murine models .

Structural-Activity Relationships (SAR)

-

Piperidine Substitution: Bulkier groups at the 1-position reduce ERK5 affinity but improve metabolic stability .

-

Aminopropyl Chain Length: Shorter chains (e.g., ethyl) diminish CNS penetration, while longer chains (e.g., butyl) increase off-target effects.

Applications in Drug Development

Antidepressant Candidates

The compound’s SSRI-like activity positions it as a scaffold for next-generation antidepressants. Modifications to the carboxylate group could enhance selectivity for serotonin transporters over norepinephrine transporters.

Oncology Therapeutics

ERK5 inhibition remains a promising anticancer strategy. Hybridizing the piperidine core with pyrrole carboxamides may yield dual-action inhibitors targeting proliferation and angiogenesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume